2-(3-Methylbut-2-enyloxy)phenol
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Description
2-(3-Methylbut-2-enyloxy)phenol is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is also known by other synonyms such as 2-[(3-Methyl-2-butenyl)oxy]phenol .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the thermal rearrangement of 1-(3-methylbut-2-enyloxy)-4-prop-1-enylbenzene (feniculin) at 153 °C, which undergoes Claisen rearrangement to the 1,1-dimethylallylphenol . Another method involves the alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene .Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a 3-methylbut-2-enyl group . The structure is characterized by the presence of a hydroxyl group (OH) attached to a benzene ring, which is further connected to a 3-methylbut-2-enyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve several steps. For instance, the compound can undergo Claisen rearrangement under certain conditions . Additionally, it can participate in reactions involving the phenol group, such as oxidation and reduction .Physical and Chemical Properties Analysis
This compound has a density of 1.040 g/cm³ . It has a boiling point of 254.3±9.0 °C at 760 mmHg . The compound has a molar refractivity of 51.5±0.3 cm³ and a polar surface area of 20 Ų .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(3-methylbut-2-enoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-7,12H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUAHNWRAJLTJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=CC=C1O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564632 |
Source
|
Record name | 2-[(3-Methylbut-2-en-1-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132277-33-9 |
Source
|
Record name | 2-[(3-Methylbut-2-en-1-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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